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Introduction to Cathepsin G

Cathepsin G (CTSG) is a serine protease of the chymotrypsin family, predominantly found in
the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation,
Cathepsin G is released into the extracellular space where it plays a crucial role in host
defense, inflammation, and tissue remodeling.[1][2] It participates in the degradation of
engulfed pathogens and modulates inflammatory responses through the processing of
cytokines, chemokines, and cell surface receptors.[1][2]

Functionally, Cathepsin G is characterized by a dual substrate specificity, exhibiting both
chymotrypsin-like and trypsin-like activities.[3][4] This allows it to cleave after a range of amino
acid residues, primarily large hydrophobic and positively charged residues at the P1 position of
its substrates.[1][4] The catalytic activity of Cathepsin G is attributed to a classic catalytic triad
composed of Histidine-57, Aspartate-102, and Serine-195.[1] Its dysregulation has been
implicated in various inflammatory diseases, making it a significant target for therapeutic
intervention.

Cathepsin G Substrates

Cathepsin G has a broad substrate repertoire, reflecting its diverse physiological and
pathological roles. Its substrates include components of the extracellular matrix, coagulation
factors, cell surface receptors, and signaling molecules like cytokines and chemokines. The
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cleavage of these substrates by Cathepsin G can lead to their activation, inactivation, or altered
function, thereby modulating key biological processes.

Table 1: Known Physiological Substrates of Cathepsin G
and their Cleavage Sites
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Cleavage Site Specificity of Cathepsin G

The substrate specificity of Cathepsin G is determined by the amino acid residues occupying
the positions flanking the scissile bond (P4-P4"). The primary determinant of cleavage is the

residue at the P1 position.

Cathepsin G exhibits a strong preference for large hydrophobic or positively charged residues
at the P1 position. It displays both chymotrypsin-like activity, cleaving after Phenylalanine
(Phe), Tyrosine (Tyr), Tryptophan (Trp), and Leucine (Leu), and trypsin-like activity, cleaving
after Lysine (Lys) and Arginine (Arg).[3][4] Studies with synthetic substrates have shown a
preference for Phe and Lys at the P1 position.[3]

The residues at other positions also influence the cleavage efficiency:
e P2' position: A preference for negatively charged amino acids has been observed.[3][4]

o Upstream and Downstream Positions (P2-P4 and P1'-P4'): A general preference for aliphatic
amino acids in the regions flanking the cleavage site has been noted.[3][4]

Table 2: Kinetic Parameters of Cathepsin G for Selected
Fluorogenic Substrates
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kcat/Km
Substrate kcat (s™) Km (pM) Reference
(M5
Abz-Thr-Pro-
Phe-Ser-Ala- - - 1.5x 108 [8]
Leu-GIn-EDDnp
Abz-Thr-Leu-
5.0 x 106 - 2.0 x
Leu-Ser-Ala-Leu- - - (8]
107
GIn-EDDnp

Suc-Ala-Ala-Pro-

: : - [8]
Phe-pNA

Experimental Protocols
FRET-Based Assay for Cathepsin G Activity and Kinetics

This protocol describes the use of a Forster Resonance Energy Transfer (FRET) peptide
substrate to measure the enzymatic activity of Cathepsin G. The substrate contains a
fluorophore and a quencher pair. Upon cleavage by Cathepsin G, the fluorophore is separated
from the quencher, resulting in an increase in fluorescence that can be monitored over time.

Materials:

Purified human Cathepsin G

FRET peptide substrate (e.g., Abz-peptide-EDDnp)

Assay buffer (e.g., 50 mM HEPES, 100 mM NacCl, 0.05% Tween-20, pH 7.4)

96-well black microplate

Fluorescence microplate reader
Procedure:

o Reagent Preparation:
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o Prepare a stock solution of the FRET substrate in DMSO.
o Prepare a series of dilutions of Cathepsin G in assay buffer.

o Prepare a range of substrate concentrations in assay buffer for kinetic analysis.

o Assay Setup:
o Add 50 uL of assay buffer to each well of the 96-well plate.

o For activity assays, add 25 pL of the Cathepsin G dilutions to the wells. For kinetic assays,
add a fixed concentration of Cathepsin G.

o Add 25 puL of the FRET substrate solution to each well to initiate the reaction. The final
volume in each well should be 100 pL.

e Fluorescence Measurement:

o Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate
excitation and emission wavelengths for the fluorophore (e.g., EX’Em = 320/420 nm for
Abz).

o Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a
desired period (e.g., 30-60 minutes).

o Data Analysis:

o Calculate the initial reaction velocity (Vo) from the linear portion of the fluorescence versus
time plot.

o For kinetic analysis, plot Vo against the substrate concentration and fit the data to the
Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

o Calculate the catalytic efficiency (kcat/Km) from these values.[9][10]

Mass Spectrometry-Based Identification of Cleavage
Sites (N-terminomics)
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This protocol outlines a general workflow for identifying the cleavage sites of Cathepsin G in a
protein substrate using a mass spectrometry-based N-terminomics approach. This method
specifically enriches for the N-terminal peptides of the cleavage products.

Materials:

Purified human Cathepsin G

» Protein substrate of interest

e Digestion buffer (e.g., 50 mM Tris-HCI, 150 mM NacCl, pH 7.5)

o Reagents for protein reduction (DTT) and alkylation (iodoacetamide)
e Trypsin (mass spectrometry grade)

» Reagents for N-terminal peptide labeling (e.g., tandem mass tags, iTRAQ, or other N-
terminal labeling chemistry)

¢ Solid-phase extraction (SPE) cartridges for peptide cleanup

e Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:

« Invitro Cleavage Reaction:

o Incubate the protein substrate with Cathepsin G in the digestion buffer at 37°C for a
specified time. A control reaction without Cathepsin G should be run in parallel.

o Stop the reaction by adding a protease inhibitor or by heat inactivation.
e Protein Denaturation, Reduction, and Alkylation:

o Denature the proteins in the reaction mixture using a chaotropic agent (e.g., urea or
guanidine hydrochloride).

o Reduce the disulfide bonds with DTT.
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o Alkylate the free cysteine residues with iodoacetamide.

» N-terminal Labeling and Tryptic Digestion:

o Label the primary amines (N-termini and lysine side chains) of the intact proteins and
cleavage fragments with an isotopic labeling reagent.

o Digest the labeled proteins with trypsin overnight at 37°C. Trypsin will cleave C-terminal to
arginine and lysine residues, generating peptides with newly exposed N-termini.

e Enrichment of N-terminal Peptides:

o Enrich the originally labeled N-terminal peptides (from the intact protein and the C-terminal
fragments of Cathepsin G cleavage) using an antibody or resin that specifically binds to
the label.

e LC-MS/MS Analysis:
o Desalt the enriched peptides using SPE cartridges.

o Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the
peptides and generate tandem mass spectra.

o Data Analysis:

o Search the acquired MS/MS spectra against a protein database containing the sequence
of the substrate protein using a suitable search engine (e.g., Mascot, Sequest).

o The search parameters should be set to identify peptides with the specific N-terminal

modification used.

o The identified peptides that are not the original N-terminus of the protein represent the N-
termini of the cleavage products, thus revealing the cleavage sites of Cathepsin G.

Visualizations
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Caption: Cathepsin G cleavage of PAR4 and downstream signaling.
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Caption: Experimental workflow for a FRET-based kinetic assay.
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Caption: Workflow for identifying cleavage sites by N-terminomics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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